molecular formula C11H12N2O2S B2897275 N-(2-Methylquinolin-6-yl)methanesulfonamide CAS No. 118679-14-4

N-(2-Methylquinolin-6-yl)methanesulfonamide

Cat. No.: B2897275
CAS No.: 118679-14-4
M. Wt: 236.29
InChI Key: VKCLRNSQZIAQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-(2-Methylquinolin-6-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylquinolin-6-yl)methanesulfonamide typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylquinoline+Methanesulfonyl chlorideThis compound\text{2-Methylquinoline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Methylquinoline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-Methylquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
  • N-(2-Methylquinolin-6-yl)benzenesulfonamide
  • N-(2-Methylquinolin-6-yl)ethanesulfonamide

Uniqueness

N-(2-Methylquinolin-6-yl)methanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

N-(2-methylquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCLRNSQZIAQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (6.2 ml) was added dropwise to a stirred solution of 6-amino-2-methylquinoline (12.5 g) in pyridine (100 ml) cooled to 5°. Stirring was continued for 17 hours at room temperature. The pyridine was then removed by evaporation in vacuo, the residue diluted with aqueous sodium bicarbonate, and extracted three times with methylene chloride. The combined organic extracts were combined, dried (MgSO4) and evaporated in vacuo to give the title compound, yield 13.0 g, m.p. 151°-153°.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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